molecular formula C34H39F6N5O6 B12327520 [9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate

[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate

Cat. No.: B12327520
M. Wt: 727.7 g/mol
InChI Key: YKXRITLMCRSWKA-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms

The compound’s systematic IUPAC name, This compound , reflects its intricate molecular architecture. Key structural features include a xanthene core, ethylimino substituents, and a bis(trifluoroacetate) counterion.

Nomenclature Details
IUPAC Name This compound
Common Synonyms Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate); N-(2-Aminoethyl)rhodamine 6G-amide bis(trifluoroacetate)
CAS Registry Numbers 1173097-37-4 (primary); 591742-74-4 (variant)
Molecular Formula C₃₂H₃₄F₆N₄O₆ (derived from PubChem data)

The compound is often abbreviated in research contexts due to its lengthy name, though strict adherence to IUPAC conventions is maintained in formal publications.

Historical Development and Discovery

Rhodamine derivatives trace their origins to the late 19th-century synthesis of fluorescein by Adolf von Baeyer. The development of [9-[2-[2-(2-Azaniumylethylamino)...] emerged in the early 21st century as part of efforts to enhance the functionality of xanthene dyes. Modifications to the classic rhodamine structure—such as the introduction of ethylamino and carbamoyl groups—were aimed at improving photostability and cellular permeability.

A pivotal advancement was the incorporation of trifluoroacetate counterions, which improved solubility in aqueous buffers while maintaining fluorescence quantum yields. This innovation aligned with broader trends in dye chemistry, where functionalization with polar groups became critical for biological imaging applications.

Relevance in Contemporary Chemical Research

The compound’s primary utility lies in its fluorescence properties, with excitation and emission maxima near 528 nm and 553 nm, respectively. These characteristics enable its use in:

  • Live-cell imaging , where its cell-permeable nature allows real-time tracking of intracellular processes.
  • Enzyme activity assays , leveraging its fluorogenic response to proteolytic cleavage.
  • Super-resolution microscopy , capitalizing on its high photon output and resistance to photobleaching.

Recent studies have also explored its conjugation with nanoparticles for targeted drug delivery systems, though these applications remain experimental.

Properties

Molecular Formula

C34H39F6N5O6

Molecular Weight

727.7 g/mol

IUPAC Name

[9-[2-[2-(2-azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C30H37N5O2.2C2HF3O2/c1-5-33-25-17-27-23(15-19(25)3)29(24-16-20(4)26(34-6-2)18-28(24)37-27)21-9-7-8-10-22(21)30(36)35-14-13-32-12-11-31;2*3-2(4,5)1(6)7/h7-10,15-18,32-33H,5-6,11-14,31H2,1-4H3,(H,35,36);2*(H,6,7)

InChI Key

YKXRITLMCRSWKA-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCNCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) typically involves the reaction of Rhodamine 6G with aminoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and the product is purified to achieve high purity . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment to maintain the required reaction conditions and ensure consistent product quality. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced compounds. Substitution reactions can result in the formation of various substituted derivatives of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) .

Scientific Research Applications

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for fluorescent labeling. The molecular targets and pathways involved in its action depend on the specific application, such as binding to biological molecules in fluorescence microscopy .

Comparison with Similar Compounds

Xanthene Derivatives with Varied Counterions

A structurally analogous compound, 2-(6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid, ethyl ester, tetrafluoroborate (), shares the xanthene core and ethylimino/ethylamino substituents but differs in:

  • Counterion : Tetrafluoroborate (BF₄⁻) vs. trifluoroacetate (CF₃COO⁻).
  • Implications :
    • Solubility : Trifluoroacetate salts generally exhibit higher aqueous solubility than tetrafluoroborates.
    • Stability : Trifluoroacetate is less hygroscopic, reducing decomposition risks during storage .

Azanium-Containing Compounds

[2-[2-[2-[(2-Azaniumylacetyl)amino]ethyldisulfanyl]ethylamino]-2-oxoethyl]azanium;2,2,2-trifluoroacetate () shares the trifluoroacetate counterion and azanium groups but features:

  • Core structure : A disulfide-linked diethylamine backbone instead of xanthene.
  • Molecular weight : 494.43 g/mol (vs. undefined for the target compound).
  • LogP : 2.865, indicating moderate lipophilicity, which may correlate with membrane permeability in the target compound .

Carbamate and Carbamoyl Analogs

Compounds like isopropyl 2-diazoacetyl(phenyl)carbamate () and N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide () highlight synthetic routes for carbamoyl/amide groups. These suggest:

  • Synthesis strategies : The target compound’s carbamoyl group may be introduced via coupling reactions (e.g., using chloroformates or carbodiimides).
  • Stability considerations : Carbamates are prone to hydrolysis under acidic/basic conditions, necessitating pH-controlled environments during synthesis .

Potential Anticancer Activity

Xanthene derivatives are implicated in ferroptosis induction (), a form of programmed cell death. Key comparisons include:

  • Sensitivity: OSCC (oral squamous cell carcinoma) cells show higher ferroptosis sensitivity than normal cells, suggesting a therapeutic window.
  • Mechanism : The target compound’s ethylazanium groups may enhance cellular uptake, while the xanthene core could facilitate redox cycling, promoting lipid peroxidation .

Antimicrobial Potential

While benzo[h]chromene derivatives () target protozoal/mycobacterial infections, the target compound’s xanthene scaffold lacks direct evidence for antimicrobial activity. However, cationic azanium groups could disrupt microbial membranes, warranting further study .

Comparative Data Table

Property Target Compound Tetrafluoroborate Analog () Disulfide Azanium Compound ()
Core Structure Xanthene Xanthene Disulfide-linked diethylamine
Counterion Trifluoroacetate Tetrafluoroborate Trifluoroacetate
Molecular Weight (g/mol) Undocumented Undocumented 494.43
LogP Estimated ~2.5–3.5 Undocumented 2.865
Solubility High (polar solvents) Moderate Moderate

Biological Activity

The compound 9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate , commonly known as Rhodamine 6G bis(aminoethyl)amine amide bis(trifluoroacetate), exhibits significant biological activity primarily due to its structural characteristics and fluorescent properties. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in biological research.

  • IUPAC Name : 9-[3-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate
  • Molecular Formula : C30H37N5O2·C6H3F6O4
  • CAS Number : 1173097-37-4
  • Molecular Weight : 617.61 g/mol

The biological activity of this compound is largely attributed to its ability to intercalate with DNA and interact with various biological targets. The xanthene core enables the compound to participate in photochemical reactions that can generate reactive oxygen species (ROS), which may induce cytotoxic effects in cancer cells. The presence of azanium groups enhances its interaction with nucleic acids and proteins, making it a suitable candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this xanthene derivative have shown promising anticancer activities. For instance, studies on polyaromatic compounds reveal that they can interfere with topoisomerases—enzymes critical for DNA replication—thereby inducing apoptosis in cancer cells . The unique structure of the compound may enhance its efficacy against various cancer cell lines by modifying the drug's solubility and bioavailability.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of xanthene compounds exhibit cytotoxicity against multiple cancer cell lines. Specifically, compounds that share structural similarities with Rhodamine derivatives have been tested for their ability to inhibit cell proliferation .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that modifications to the xanthene core can significantly affect the biological activity of these compounds. For example, bulky substituents can reduce aggregation in solution and enhance cytotoxicity .
  • Fluorescent Properties :
    • The compound's fluorescent properties make it an excellent candidate for use as a molecular probe in biological imaging. Its ability to label cellular components allows for the visualization of cellular processes in real-time .

Potential Applications

The diverse applications of this compound include:

  • Fluorescent Labeling : Utilized in microscopy and imaging techniques to study cellular dynamics.
  • Anticancer Therapeutics : Potential development into a chemotherapeutic agent targeting specific cancer types.
  • Biochemical Probes : Used in research to investigate protein interactions and cellular pathways.

Data Table: Summary of Biological Activity

PropertyDescription
Fluorescence High quantum yield; applicable in imaging techniques
Cytotoxicity Effective against various cancer cell lines; mechanism involves DNA intercalation
Solubility Water-soluble derivatives show improved bioavailability
Mechanism of Action Intercalates DNA; generates reactive oxygen species

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